

A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition

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Compound of Interest

Compound Name: Bis(diethylamino)dichlorosilane

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For researchers and professionals in materials science and semiconductor fabrication, the choice of precursor is critical in achieving desired thin film properties. In the realm of Atomic Layer Deposition (ALD), aminosilane precursors have emerged as a versatile and effective class of chemicals for depositing high-quality silicon-based films, such as silicon dioxide (SiO₂) and silicon nitride (SiN_x). Their primary advantages over chlorosilanes include reduced corrosivity and safer handling. This guide provides a comparative analysis of common aminosilane precursors, supported by experimental data, to aid in the selection of the most suitable precursor for specific applications.

This comparison focuses on four widely studied aminosilane precursors:

- Bis(tert-butylamino)silane (BTBAS)
- Bis(diethylamino)silane (BDEAS)
- Tris(dimethylamino)silane (TDMAS)
- Di(sec-butylamino)silane (DSBAS)

The performance of these precursors is evaluated based on their deposition characteristics and the resulting film properties for both silicon dioxide and silicon nitride.



Performance Comparison of Aminosilane Precursors

The selection of an aminosilane precursor significantly impacts the ALD process window, growth rate, and the final properties of the deposited film. The number of amino ligands and the steric hindrance of the alkyl groups on the amine are key factors influencing their reactivity and surface chemistry.

Silicon Dioxide (SiO₂) Deposition

For SiO₂ deposition, bis-aminosilanes like BTBAS and BDEAS generally demonstrate superior performance compared to tris-aminosilanes such as TDMAS.[1][2] BTBAS, in particular, offers a wide ALD temperature window, extending from below 300°C to over 500°C.[1] In contrast, TDMAS can exhibit poor ALD performance, leading to higher carbon incorporation and lower film quality.[1] Mono-aminosilanes like DSBAS have been reported to achieve high growth per cycle (GPC) in plasma-enhanced ALD (PEALD).[3][4]

Precursor	ALD Type	Deposition Temperatur e (°C)	Growth per Cycle (Å/cycle)	Refractive Index (@632nm)	Carbon Content (at. %)
BTBAS	Thermal (O₃)	300 - 525	~0.8 - 1.0	~1.46	Low
BDEAS	PEALD (O ₂)	100 - 300	0.8 - 1.7	~1.46	Low
TDMAS	Thermal (O₃)	>300	~0.4 - 0.5	Lower than 1.46	High (>10x vs BTBAS)
DSBAS	PEALD (O ₂)	100 - 500	1.0 - 1.8	-	-

Silicon Nitride (SiNx) Deposition

In the case of SiN_x deposition, typically carried out using PEALD with a nitrogen plasma, the precursor structure again plays a crucial role. Precursors with fewer amino ligands, such as the mono-aminosilane DSBAS, have shown significant advantages over bis-aminosilanes like BTBAS.[5][6] At all process temperatures, DSBAS has been reported to outperform BTBAS in several aspects, yielding films with lower surface roughness, higher density, lower wet etch



rates, and higher growth rates.[5][6] Notably, SiN_x films grown with DSBAS at 300°C can achieve carbon content below the detection limit of XPS.[5][6]

Precursor	ALD Type	Depositio n Temperat ure (°C)	Growth per Cycle (Å/cycle)	Film Density (g/cm³)	Wet Etch Rate (nm/min) in 100:1 HF	Carbon Content (at. %)
BTBAS	PEALD (N ₂)	100 - 300	0.6 - 0.8[7]	~2.8 (@400°C) [8]	~1.0 (@400°C) [9]	<10 (@200°C), <2 (@400°C) [8]
DSBAS	PEALD (N ₂)	100 - 300	~0.8[7]	> BTBAS	≤2 (@300°C) [5][6]	~0 (@300°C) [5][6]

Experimental Methodologies

The following provides a generalized experimental protocol for the ALD of silicon-based thin films using aminosilane precursors. Specific parameters such as temperature, pulse times, and plasma power should be optimized for the particular precursor, reactor configuration, and desired film properties.

Generalized ALD Protocol

- Substrate Preparation:
 - Substrates (e.g., silicon wafers) are cleaned to remove organic and native oxide contaminants. A common procedure involves a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying.
 - For studies on hydroxylated surfaces, a final treatment to ensure a uniform hydroxyl (-OH) termination is performed, often involving an oxygen plasma or an ozone treatment.
- ALD Reactor Setup:



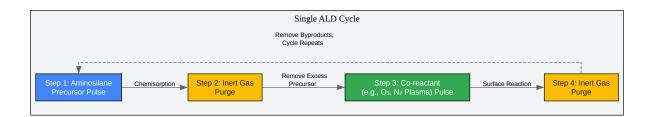
- The substrate is loaded into the ALD reactor chamber.
- The reactor is pumped down to a base pressure typically in the range of mTorr.
- The substrate is heated to the desired deposition temperature.
- The aminosilane precursor is heated in a canister to a temperature that provides sufficient vapor pressure for delivery into the chamber. For example, BTBAS is often heated to around 55°C.[1] Delivery lines are also heated to prevent precursor condensation.
- ALD Cycle: A typical ALD cycle consists of four sequential steps, as illustrated in the workflow diagram below.
 - Step 1: Precursor Pulse: The aminosilane precursor vapor is pulsed into the reactor chamber for a specific duration (e.g., 0.5 to 3 seconds). The precursor chemisorbs onto the substrate surface in a self-limiting reaction.
 - Step 2: Purge/Evacuation: Excess precursor and any gaseous byproducts are removed from the chamber by purging with an inert gas (e.g., Ar or N₂) and/or evacuating the chamber. This step is crucial to prevent chemical vapor deposition (CVD) reactions in the subsequent step.
 - Step 3: Co-reactant Pulse: A co-reactant is pulsed into the chamber.
 - For SiO₂ deposition, this is typically an oxidizing agent like ozone (O₃) or an oxygen (O₂) plasma.
 - For SiN_x deposition, a nitrogen-containing plasma (e.g., N₂ or N₂/H₂) is used.
 - Step 4: Purge/Evacuation: Excess co-reactant and gaseous byproducts from the surface reaction are removed from the chamber by purging and/or evacuation.
- Deposition Process:
 - The ALD cycle is repeated a set number of times to achieve the desired film thickness.
 - In-situ monitoring techniques like spectroscopic ellipsometry can be used to track film growth in real-time.



- Film Characterization:
 - After deposition, the film thickness and refractive index are typically measured using spectroscopic ellipsometry.
 - Elemental composition and impurity levels (e.g., carbon, nitrogen, oxygen, hydrogen) are determined by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS).
 - Film density can be assessed using X-ray Reflectivity (XRR).
 - Wet etch rate (WER) in a dilute hydrofluoric acid (HF) solution is a common method to evaluate film quality and density, particularly for SiN_x.[8]

ALD Process Workflow

The following diagram illustrates the fundamental, sequential nature of an Atomic Layer Deposition cycle using an aminosilane precursor.



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A typical four-step Atomic Layer Deposition (ALD) cycle.

Conclusion

The choice of aminosilane precursor is a critical parameter in the ALD of silicon-based thin films. For SiO₂ deposition, bis-aminosilanes like BTBAS and BDEAS generally offer a good



balance of reactivity and film quality, while tris-aminosilanes like TDMAS may lead to higher impurity levels. For high-quality PEALD of SiN_{\times} , mono-aminosilanes such as DSBAS have demonstrated superior performance, yielding films with higher density, lower etch rates, and minimal carbon contamination compared to bis-aminosilane counterparts like BTBAS. The provided data and experimental guidelines serve as a valuable resource for researchers and engineers in selecting and optimizing aminosilane-based ALD processes for their specific needs.

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